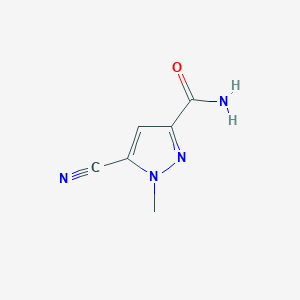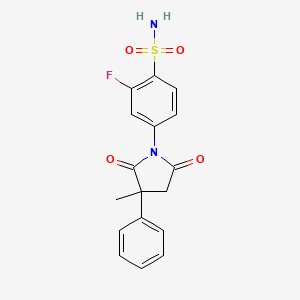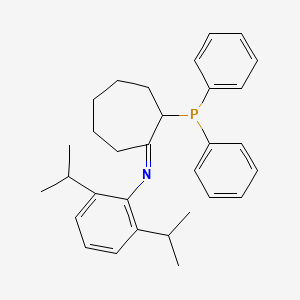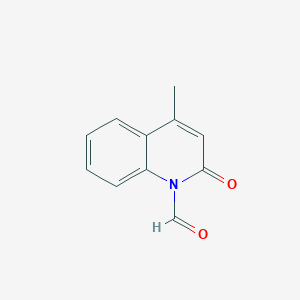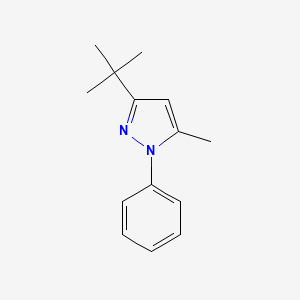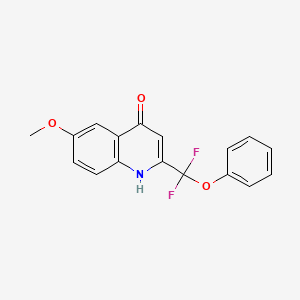
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a difluoromethyl group attached to a phenoxy moiety, along with a methoxy group on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the quinoline ring using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl phenyl sulfone.
Formation of the Phenoxy Moiety: The phenoxy group can be attached via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the quinoline intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate signaling pathways by inhibiting or activating key enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl bromodifluoroacetate: An ester with a difluoromethyl group, used in the synthesis of other organic compounds.
Difluoromethyl phenyl sulfone: A difluoromethylating agent used in organic synthesis.
Uniqueness
2-(Difluoro(phenoxy)methyl)-6-methoxyquinolin-4(1H)-one is unique due to its combination of a quinoline core with a difluoromethyl and phenoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
823829-16-9 |
|---|---|
Fórmula molecular |
C17H13F2NO3 |
Peso molecular |
317.29 g/mol |
Nombre IUPAC |
2-[difluoro(phenoxy)methyl]-6-methoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H13F2NO3/c1-22-12-7-8-14-13(9-12)15(21)10-16(20-14)17(18,19)23-11-5-3-2-4-6-11/h2-10H,1H3,(H,20,21) |
Clave InChI |
ONCLVUYWEHPUMD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=CC2=O)C(OC3=CC=CC=C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




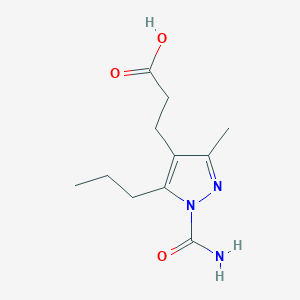
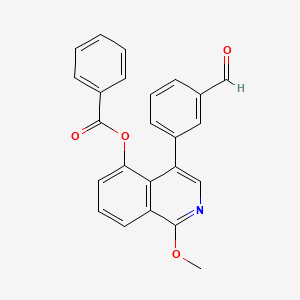
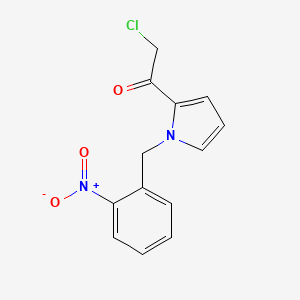
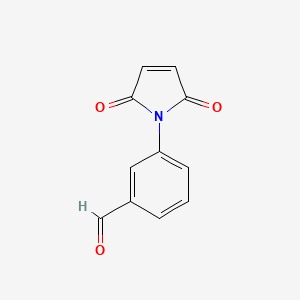
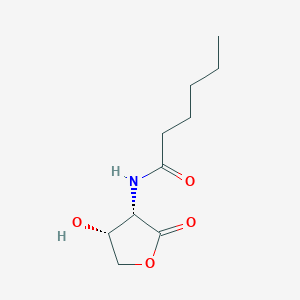
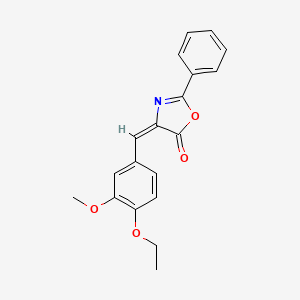
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)
